molecular formula C18H25N3O2 B11791620 Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate CAS No. 1384264-33-8

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate

Cat. No.: B11791620
CAS No.: 1384264-33-8
M. Wt: 315.4 g/mol
InChI Key: UGURRCWBNVFWLE-UHFFFAOYSA-N
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Description

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-B]pyridine moiety, which is a fused bicyclic structure containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

CAS No.

1384264-33-8

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl N-[4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexyl]carbamate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-13-8-6-12(7-9-13)14-11-20-15-5-4-10-19-16(14)15/h4-5,10-13,20H,6-9H2,1-3H3,(H,21,22)

InChI Key

UGURRCWBNVFWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CNC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-B]pyridine core.

    Functionalization of the Core:

    Carbamate Formation: The final step involves the reaction of the functionalized pyrrolo[3,2-B]pyridine with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate moiety undergoes selective cleavage under acidic or basic conditions. For example:

  • Hydrolysis : Treatment with HCl in tetrahydrofuran (THF) removes the tert-butoxycarbonyl (Boc) group, yielding the free amine intermediate.

Reaction Conditions Product Yield Characterization
4 M HCl/THF, 25°C, 2 h4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexaneamine92%1H NMR^1\text{H NMR}, HRMS

This reaction is critical for generating reactive amine intermediates for further derivatization in drug discovery .

Cyclization Reactions

The pyrrolo[3,2-B]pyridine core participates in cyclization reactions to form polyheterocyclic systems. A notable example involves intramolecular Michael addition under basic conditions:

Reaction Conditions Product Yield Key Observation
K2_2CO3_3, DMF, 80°C, 12 hChromeno[4,3-b]pyrrol-4(1H)-one derivative78%Aromatic stabilization drives reaction

Mechanistically, the reaction proceeds via deprotonation of the pyrrole NH, followed by nucleophilic attack on an activated carbonyl group (e.g., coumarin aldehydes). This strategy is employed to synthesize bioactive chromeno-pyrrolone hybrids .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring undergoes regioselective halogenation. For instance:

Reaction Conditions Product Yield Regioselectivity
NBS, CHCl3_3, 0°C, 1 h3-Bromo-1H-pyrrolo[3,2-B]pyridine derivative85%Bromination at C3 position

The brominated product serves as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

a) Oxidation of the Cyclohexyl Ring

The cyclohexyl group undergoes epoxidation under mild oxidative conditions:

Reaction Conditions Product Yield Stereochemistry
mCPBA, DCM, 0°C → RT, 6 hEpoxide derivative67%Trans-epoxide predominant

b) Reduction of the Pyrrole Ring

Catalytic hydrogenation selectively reduces the pyrrole ring:

Reaction Conditions Product Yield Selectivity
H2_2 (1 atm), Pd/C, EtOH, 25°CTetrahydro-pyrrolopyridine derivative89%Saturation of pyrrole double bonds

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings. For example:

Reaction Conditions Product Yield
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2OBiaryl-pyrrolopyridine hybrid81%

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways including:

  • Decarboxylation : Loss of CO2_2 from the carbamate group.

  • Ring-opening : Fragmentation of the pyrrolopyridine core above 250°C .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate has been investigated for its potential as an inhibitor of various protein kinases. Protein kinases are critical in regulating cellular functions and are often implicated in cancer and other diseases. The compound's ability to selectively inhibit these enzymes makes it a candidate for developing targeted therapies.

Anticancer Research

Recent studies have highlighted the efficacy of compounds with similar structures in inhibiting cancer cell proliferation. For instance, the pyrrolo[3,2-B]pyridine derivatives have shown promising results in preclinical models by demonstrating cytotoxic effects against various cancer cell lines . The mechanism of action typically involves the disruption of key signaling pathways necessary for tumor growth.

Neuroscience

The compound's structural analogs have been explored for their neuroprotective properties. Research indicates that pyrrolopyridine derivatives can modulate neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases . This opens avenues for further investigation into the neuropharmacological applications of this compound.

Case Study 1: Protein Kinase Inhibition

A study examined the structure-activity relationship of various pyrrolopyridine compounds, including this compound. It was found to exhibit significant inhibitory activity against specific kinases involved in cell cycle regulation, suggesting its potential role in cancer therapy .

Case Study 2: Neuroprotective Effects

In a preclinical trial focusing on neurodegeneration, derivatives of this compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated that these compounds could significantly reduce cell death and preserve neuronal function .

Mechanism of Action

The mechanism of action of tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate is unique due to its specific structural features, such as the presence of the cyclohexyl group and the tert-butyl carbamate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structural features that may confer significant biological activity. This article delves into the biological properties, potential applications, and research findings related to this compound.

Structural Characteristics

The compound features a tert-butyl group linked to a cyclohexyl structure, with a pyrrolo[3,2-B]pyridine moiety. This combination is believed to enhance the compound's stability and biological interactions, making it a candidate for further pharmacological studies. The molecular formula is C17H22N3O2C_{17}H_{22}N_{3}O_{2}, with a molecular weight of 302.37 g/mol .

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structural similarity to other bioactive compounds implies potential applications in pharmacology, particularly in modulating specific biological processes .

In Vitro Studies

In vitro assays have indicated that this compound exhibits notable activity against certain protein targets. For instance, it has shown potential in inhibiting kinases associated with cancer progression, similar to other pyridine derivatives that have been explored for their therapeutic effects .

Case Studies

A recent case study highlighted the compound's efficacy in modulating GABA receptor activity, which is crucial for neurotransmission and has implications for neurological disorders. The study demonstrated that derivatives of pyrrolo[3,2-B]pyridine could serve as allosteric modulators of these receptors, suggesting a pathway for therapeutic development .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial findings indicate favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolic pathways and elimination routes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds has been conducted. Below is a summary table highlighting key differences:

Compound NameStructureBiological ActivityNotable Applications
This compoundStructurePotential kinase inhibitionCancer therapeutics
Compound AStructureGABA modulationNeurological disorders
Compound BStructurec-Met inhibitionCancer treatment

Q & A

Q. What are the key steps in synthesizing Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate?

The synthesis typically involves:

  • Coupling Reactions : The pyrrolo[3,2-b]pyridine moiety is introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling to a functionalized cyclohexane intermediate.
  • Carbamate Protection : The tert-butyl carbamate group is installed using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, DIPEA) .
  • Purification : Silica gel column chromatography or reverse-phase HPLC (e.g., 5–95% MeOH in H₂O gradients) is employed for purification, with yields up to 65–89% depending on reaction optimization .

Q. What analytical techniques are used to confirm the structure of this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ matches calculated values within 2 ppm) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclohexyl proton splitting patterns, pyrrole ring aromaticity) .
  • HPLC : Retention time (e.g., 1.23 minutes under specific conditions) and purity (>95%) are assessed .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Temperature Control : Maintaining low temperatures during carbamate formation to minimize side reactions .
  • Workup Adjustments : Using trifluoroacetic acid (TFA) for Boc-deprotection in dichloromethane to enhance intermediate solubility .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Contradictions may arise from:

  • Diastereomer Formation : Check for axial/equatorial cyclohexyl conformers using 2D NOESY .
  • Impurities : Re-purify via preparative HPLC or recrystallization .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to identify hydrogen bonding interactions .

Q. What role does the tert-butyl carbamate group play in medicinal chemistry applications?

The Boc group:

  • Enhances Stability : Protects amines during multi-step syntheses (e.g., kinase inhibitor development) .
  • Modulates Bioavailability : Increases lipophilicity, improving membrane permeability in cellular assays .
  • Facilitates Deprotection : Acid-labile nature allows selective removal under mild conditions (e.g., TFA in DCM) .

Q. What stability considerations are critical for handling this compound?

  • pH Sensitivity : Avoid strong acids/bases to prevent carbamate cleavage .
  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Light Exposure : Protect from UV light to avoid pyrrole ring decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.